CAY10638

Beschreibung

Structure

3D Structure

Eigenschaften

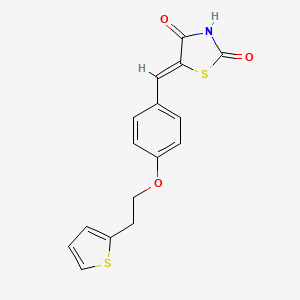

IUPAC Name |

(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKWOUHXDKSPIX-UVTDQMKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CAY10638: A Potent Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Executive Summary

Prostaglandin E2 (PGE2) is a pivotal lipid signaling molecule that governs a wide array of physiological processes, from inflammation to tissue homeostasis. The biological activity of PGE2 is tightly controlled by a balance between its synthesis, mediated by cyclooxygenase (COX) enzymes, and its degradation. The key catabolic enzyme responsible for inactivating PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). CAY10638 has been identified as a highly potent, small-molecule inhibitor of 15-PGDH with an IC50 value of 31 nM. By blocking 15-PGDH, this compound effectively prevents the degradation of PGE2, leading to its localized accumulation and enhanced signaling. This mechanism has profound implications for therapeutic strategies aimed at promoting tissue regeneration and repair. This guide provides a comprehensive technical overview of the molecular mechanism of this compound, the downstream cellular and physiological consequences of 15-PGDH inhibition, and field-proven experimental protocols for its characterization.

The Prostaglandin E2 Axis: 15-PGDH as the Critical Off-Switch

An Overview of Prostaglandin E2 Synthesis and Signaling

Prostaglandin E2 (PGE2) is a member of the prostanoid family of lipids derived from arachidonic acid.[1] Its synthesis is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted to the unstable intermediate PGH2 by COX-1 and COX-2 enzymes. PGH2 is subsequently isomerized to PGE2 by specific prostaglandin E synthases.[1] Once synthesized, PGE2 exerts its biological effects by binding to four distinct G protein-coupled receptors (EP1, EP2, EP3, and EP4), which trigger diverse downstream signaling cascades regulating inflammation, immunity, and cell proliferation.[1]

15-PGDH: The Master Regulator of Prostaglandin Degradation

While the synthesis of prostaglandins is a well-understood process, their degradation is equally critical for maintaining homeostasis. The primary and rate-limiting step in the catabolism of PGE2 is catalyzed by the cytosolic enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][3] This enzyme specifically oxidizes the hydroxyl group at carbon 15 of PGE2 to a ketone, forming 15-keto-PGE2.[4] This single modification renders the molecule biologically inactive, as it can no longer effectively bind to its receptors.[5][6] Therefore, 15-PGDH acts as a crucial physiological antagonist to the COX pathway, functioning as a powerful "off-switch" that terminates prostaglandin signaling.[3]

The Rationale for 15-PGDH Inhibition: A Pro-Regenerative Strategy

Given that PGE2 supports the expansion and function of tissue stem cells, its rapid degradation by 15-PGDH can limit the body's intrinsic capacity for repair.[7] This has led to the hypothesis that inhibiting 15-PGDH could be a powerful therapeutic strategy to boost tissue regeneration. By blocking the primary degradation pathway, inhibitors can elevate local PGE2 levels, thereby amplifying its pro-regenerative signals in response to injury.[7][8][9] Studies have shown that genetic knockout or pharmacological inhibition of 15-PGDH potentiates the regeneration of multiple tissues, including bone marrow, liver, colon, and cartilage, making it a highly attractive target for regenerative medicine.[7][10][11]

Core Mechanism of Action of this compound

Direct and Potent Inhibition of the 15-PGDH Enzyme

This compound is a thiazolidinedione derivative that acts as a direct and highly potent inhibitor of 15-PGDH. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be 31 nM. The class of thiazolidinedione compounds has been well-documented for its potent inhibitory activity against 15-PGDH.[12][13] Kinetic studies on similar thiazolidinedione inhibitors suggest a mechanism that is noncompetitive with respect to the NAD+ cofactor and uncompetitive with the prostaglandin substrate, indicating that the inhibitor likely binds to a regulatory site on the enzyme distinct from the active site.[12]

Molecular Consequence: Stabilization and Accumulation of Bioactive PGE2

The direct consequence of 15-PGDH inhibition by this compound is the prevention of PGE2 catabolism. This blockade leads to a significant increase in the local concentration and half-life of active PGE2 within tissues. Genetic and pharmacological models have consistently demonstrated that inhibiting 15-PGDH results in an approximate two-fold increase in basal PGE2 levels in various organs.[7] This elevation in PGE2 enhances its signaling through its cognate EP receptors, thereby amplifying downstream physiological responses.

Downstream Cellular and Physiological Effects

The inhibition of 15-PGDH by this compound initiates a cascade of events driven by the enhanced local activity of PGE2. These effects are particularly profound in the context of tissue injury and regeneration.

| Downstream Effect | Cellular/Physiological Outcome | Therapeutic Implication |

| Enhanced PGE2 Signaling | Prolonged activation of EP receptors on target cells, including tissue-specific stem and progenitor cells.[7] | Amplification of intrinsic repair signals. |

| Promotion of Tissue Regeneration | Accelerated hematopoietic recovery post-transplant, enhanced liver regeneration after hepatectomy, improved healing in colitis models, and regeneration of articular cartilage.[7][8][10] | Treatment for degenerative diseases, surgical recovery, and inflammatory tissue damage. |

| Modulation of Inflammation | Context-dependent. Can suppress neuroinflammation and oxidative stress by preserving blood-brain barrier integrity.[14][15] | Neuroprotective agent in conditions like Alzheimer's disease and traumatic brain injury. |

| Tumor Suppression | In some contexts, 15-PGDH acts as a tumor suppressor by degrading pro-tumorigenic PGE2. Its expression is often lost in cancers like colon and lung cancer.[3][16] | Use as a research tool to study the role of the PGE2 axis in cancer biology. |

Experimental Validation and Protocols

Validating the mechanism of action of a 15-PGDH inhibitor like this compound requires a multi-step approach, from biochemical confirmation of enzyme inhibition to cellular and functional assays.

Protocol: In Vitro Validation of 15-PGDH Inhibition (Fluorometric Assay)

This protocol is designed to determine the IC50 of an inhibitor by measuring 15-PGDH activity. The assay quantifies the rate of NAD+ reduction to NADH, which produces a fluorescent signal. This method is adapted from commercially available kits.[17][18]

Causality: This experiment directly establishes that the compound interacts with and inhibits the purified enzyme, independent of any other cellular factors. Measuring the fluorescence of NADH production provides a direct, real-time readout of enzymatic activity.

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl with DTT). Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of human recombinant 15-PGDH enzyme, the substrate (e.g., PGE2), and the cofactor (NAD+).

-

Assay Plate Setup: In a 96-well microplate, add the assay buffer to all wells. Add the this compound dilutions to the test wells and a vehicle control (e.g., DMSO) to the control wells.

-

Enzyme Addition: Add the diluted 15-PGDH enzyme solution to all wells except for a "no enzyme" blank.

-

Reaction Initiation: Initiate the reaction by adding a mixture of the PGE2 substrate and NAD+ cofactor to all wells.

-

Fluorescence Reading: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation at ~340 nm and emission at ~445 nm. Read kinetically for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cellular Target Engagement (PGE2 Accumulation ELISA)

This protocol confirms that the inhibitor is cell-permeable and effectively blocks 15-PGDH activity inside the cell, leading to the accumulation of its substrate, PGE2.

Causality: An increase in extracellular PGE2 demonstrates that the inhibitor is engaging its intracellular target (15-PGDH) and preventing the degradation of endogenously produced PGE2. This links the biochemical activity to a direct cellular consequence.

Methodology:

-

Cell Culture: Seed a relevant cell line (e.g., A549 lung cancer cells, which express 15-PGDH) in a multi-well plate and grow to ~80% confluency.

-

Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for PGE2 to be produced and accumulate in the medium.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge to remove any cellular debris.

-

PGE2 ELISA: Quantify the concentration of PGE2 in the supernatant using a commercial competitive ELISA kit, following the manufacturer's instructions.[19][20][21]

-

Data Analysis: Plot the measured PGE2 concentration against the concentration of this compound. A dose-dependent increase in PGE2 confirms cellular target engagement.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of 15-PGDH, the key enzyme responsible for prostaglandin degradation. Its mechanism of action is centered on blocking the catabolism of PGE2, thereby increasing the local concentration and signaling of this powerful lipid mediator. This activity translates into a robust pro-regenerative phenotype across multiple tissues, establishing 15-PGDH inhibition as a promising therapeutic strategy. For researchers, this compound serves as an invaluable chemical tool to probe the complex biology of the prostaglandin axis in tissue repair, inflammation, and cancer. Future development of this compound and similar molecules may lead to novel therapeutics capable of harnessing the body's own regenerative potential to treat a wide range of degenerative and injury-related conditions.

References

-

Zhang, Y., Desai, A., Yang, S. Y., et al. (2015). Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. Science, 348(6240), aaa2340. [Link]

-

Koh, J., Ghaffari, S., Lin, Y. T., et al. (2024). Inhibiting 15-PGDH blocks blood–brain barrier deterioration and protects mice from Alzheimer's disease and traumatic brain injury. Proceedings of the National Academy of Sciences, 121(11), e2314506121. [Link]

-

Cho, H., Wu, Y., & Tai, H. H. (2002). Thiazolidinediones as a novel class of NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase inhibitors. Archives of Biochemistry and Biophysics, 405(2), 247-252. [Link]

-

van der Perre, B., & van der Zee, J. (2024). 15-PGDH inhibition preserves blood–brain barrier integrity and cognition. Proceedings of the National Academy of Sciences, 121(11), e2401037121. [Link]

-

Wikipedia contributors. (2023). HPGD. Wikipedia. [Link]

-

Kim, J. Y., Wu, Y., & Tai, H. H. (2007). Biological Evaluation of Novel Thiazolidinedione Analogues as 15-Hydroxyprostaglandin Dehydrogenase Inhibitors. Bulletin of the Korean Chemical Society, 28(10), 1735-1738. [Link]

-

Stanford Medicine. (2023). Inhibiting a master regulator of aging regenerates joint cartilage in mice. Stanford Medicine News Center. [Link]

-

Bhutani, N., et al. (2023). Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Science. [Link]

-

Patsnap Synapse. (2024). What are 15-PGDH inhibitors and how do they work?. Patsnap. [Link]

-

Taylor & Francis. (n.d.). 15-hydroxyprostaglandin dehydrogenase – Knowledge and References. Taylor & Francis Online. [Link]

-

Wu, Y., Tai, H. H., & Cho, H. (2010). Synthesis and SAR of thiazolidinedione derivatives as 15-PGDH inhibitors. Bioorganic & Medicinal Chemistry, 18(4), 1428-1433. [Link]

-

Kim, J. Y., et al. (2011). Synthesis and biological evaluation of novel thiazolidinedione analogues as 15-hydroxyprostaglandin dehydrogenase inhibitors. Journal of Medicinal Chemistry, 54(15), 5260-5264. [Link]

-

Antczak, M. I., et al. (2016). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Journal of Medicinal Chemistry, 59(21), 9738-9748. [Link]

-

UniProt Consortium. (n.d.). PGDH - 15-hydroxyprostaglandin dehydrogenase [NAD(+)] - Homo sapiens (Human). UniProt. [Link]

-

Tanigawa, T., et al. (2014). Chapter 13: The Degradation System of Prostaglandin E 2 in Gastrointestinal Cancer. Therapeutic Targets for Inflammation and Cancer. [Link]

-

Wood, S. K., et al. (2013). 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids. Journal of Biological Chemistry, 288(19), 13533-13543. [Link]

-

Interchim. (n.d.). Prostaglandin E ELISA Kit Instructions. Interchim. [Link]

-

Myung, S. J., et al. (2006). 15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis. Proceedings of the National Academy of Sciences, 103(32), 12098-12102. [Link]

-

Rodemann, H. P., & Goldberg, A. L. (1987). Prostaglandin E2 and the regulation of protein degradation in skeletal muscle. Muscle & Nerve, 10(6), 556-559. [Link]

-

Li, L., et al. (2022). Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins. Frontiers in Pharmacology. [Link]

-

RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. RayBiotech. [Link]

-

Li, Y., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. International Journal of Molecular Sciences, 22(23), 12845. [Link]

-

Boughton-Smith, N. K., & Vane, J. R. (1982). Synthesis and degradation of prostaglandin E2 in the epithelial and sub-epithelial layers of the rat intestine. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 713(3), 684-687. [Link]

-

Drug Target Review. (2015). 15-PGDH inhibition has a positive effect on tissue regeneration. Drug Target Review. [Link]

-

Zhang, Y., et al. (2015). Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. UT Southwestern Medical Center. [Link]

-

Cayman Chemical. (n.d.). 15-hydroxy Prostaglandin Dehydrogenase Inhibitor Screening Kit. Biocompare. [Link]

-

Yan, M., et al. (2004). NAD + -linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) behaves as a tumor suppressor in lung cancer. Carcinogenesis, 25(12), 2271-2277. [Link]

-

Tai, H. H. (n.d.). Structure and Function of 15 Prostaglandin Dehydrogenase. Grantome. [Link]

-

Antczak, M. I., et al. (2017). Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors. Molecules, 22(12), 2144. [Link]

-

BioVision. (n.d.). PicoProbe™ 15-PGDH Activity Assay Kit (Fluorometric). BioVision. [Link]

-

Hanna, N., et al. (2015). Impaired Expression of Prostaglandin E2 (PGE2) Synthesis and Degradation Enzymes during Differentiation of Immortalized Urothelial Cells from Patients with Interstitial Cystitis/Painful Bladder Syndrome. PLoS ONE, 10(6), e0129649. [Link]

Sources

- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPGD - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. Inhibiting a master regulator of aging regenerates joint cartilage in mice [med.stanford.edu]

- 11. researchgate.net [researchgate.net]

- 12. Thiazolidinediones as a novel class of NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and SAR of thiazolidinedione derivatives as 15-PGDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. 15-PGDH inhibition preserves blood–brain barrier integrity and cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. biocompare.com [biocompare.com]

- 19. interchim.fr [interchim.fr]

- 20. raybiotech.com [raybiotech.com]

- 21. arborassays.com [arborassays.com]

Foreword: The Prostaglandin Axis and the Power of Regulation

An In-Depth Technical Guide to CAY10638: A Potent Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Authored by: A Senior Application Scientist

In the intricate landscape of cellular signaling, the prostaglandin family of lipid mediators stands out for its profound and diverse physiological roles, from orchestrating inflammation and immune responses to modulating cell growth and tissue homeostasis.[1] Prostaglandin E2 (PGE2), in particular, is a master regulator with a complex, context-dependent character.[2] Its synthesis is well-studied, but its degradation is an equally critical control point. This guide focuses on the primary catalyst of prostaglandin catabolism, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and a powerful chemical tool for its investigation: this compound. By inhibiting 15-PGDH, we can effectively amplify and prolong the endogenous signaling of PGE2, unlocking its therapeutic potential, particularly in the burgeoning field of regenerative medicine.[1][3] This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness this powerful mechanism.

The Target: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-PGDH, encoded by the HPGD gene, is the principal enzyme responsible for the biological inactivation of prostaglandins.[4][5] It functions as a key homeostatic regulator, ensuring that the potent effects of prostaglandins are localized and transient.

-

Function: 15-PGDH catalyzes the NAD+-dependent oxidation of the 15(S)-hydroxyl group on the prostaglandin backbone to a 15-keto group.[5] This single modification results in metabolites with dramatically reduced biological activity.[6]

-

Physiological Significance: By controlling the half-life of prostaglandins like PGE2, 15-PGDH acts as a crucial brake on their signaling. Its expression is vital for maintaining tissue equilibrium.

-

Role in Pathology: The loss or downregulation of 15-PGDH has been identified as a key factor in the progression of various cancers, including colon and lung cancer.[6][7] In these contexts, 15-PGDH acts as a tumor suppressor by preventing the accumulation of pro-tumorigenic prostaglandins.[5][7] Conversely, recent studies have shown that inhibiting 15-PGDH can promote the regeneration of various tissues, including muscle, cartilage, and bone, suggesting its expression increases with age and injury, thereby limiting natural repair processes.[3][8][9]

The Tool: this compound

This compound is a potent and selective small molecule inhibitor of 15-PGDH. It belongs to the thiazolidinedione (TZD) class of compounds and serves as an invaluable tool for studying the consequences of elevated prostaglandin signaling.[10]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | [10] |

| CAS Number | 1221413-57-5 | [10] |

| Molecular Formula | C₁₆H₁₃NO₃S₂ | [10] |

| Molecular Weight | 331.4 g/mol | [10] |

| IC₅₀ Value | 31 nM (for 15-PGDH) | [10] |

| Solubility | DMSO: 25 mg/mL; DMF: 30 mg/mL | [10] |

Mechanism of Action and Downstream Signaling

The primary mechanism of this compound is direct competitive inhibition of the 15-PGDH enzyme. By blocking the active site, this compound prevents the degradation of PGE2, leading to a localized and sustained increase in its concentration. This elevated PGE2 then exerts its biological effects by binding to a family of four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[11][12] Each receptor subtype couples to different intracellular signaling pathways, resulting in a wide array of cellular responses.[2][13]

-

EP1: Couples to Gq, activating the phospholipase C (PLC) pathway, which increases intracellular calcium (Ca²⁺) levels.[2]

-

EP2 & EP4: Couple to Gs, activating adenylyl cyclase, which increases cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[2][12][14] These receptors are frequently associated with tissue regeneration and anti-inflammatory responses.

-

EP3: Primarily couples to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[2]

Caption: this compound inhibits 15-PGDH, increasing PGE2 levels and downstream signaling.

Table 2: Expected Outcomes of this compound Treatment in Experimental Systems

| System | Expected Outcome | Potential Application | Reference |

| Aged/Injured Muscle Cells | Increased proliferation and differentiation of muscle stem cells. | Sarcopenia, muscle injury | [9] |

| Chondrocytes (Cartilage) | Enhanced extracellular matrix synthesis, reduced hypertrophic markers. | Osteoarthritis, cartilage repair | [3][8] |

| Colon Epithelial Cells | Increased proliferation and crypt regeneration. | Inflammatory bowel disease, gut injury | [7] |

| Cancer Cell Lines (15-PGDH+) | Increased PGE2 may promote proliferation in some contexts. | Mechanistic studies of cancer biology | [6] |

Experimental Protocols & Methodologies

A. In Vitro Assay: 15-PGDH Enzyme Inhibition

The most direct method to quantify the potency of this compound is through a cell-free enzymatic assay. Fluorometric kits are commercially available and offer a robust platform for screening.[15][16][17]

Principle: The assay measures the enzymatic activity of recombinant human 15-PGDH by monitoring the reduction of the cofactor NAD⁺ to NADH. NADH is fluorescent (Excitation/Emission ≈ 340/445 nm), and its production rate is directly proportional to enzyme activity.[17] An inhibitor like this compound will decrease the rate of NADH formation.

Step-by-Step Protocol (96-well format):

-

Reagent Preparation:

-

Prepare the Assay Buffer as per the manufacturer's instructions, often requiring the addition of DTT immediately before use.[15]

-

Prepare a serial dilution of this compound in DMSO, then dilute further into the Assay Buffer to the desired final concentrations. Keep the final DMSO concentration constant across all wells (typically ≤1%).

-

Dilute the recombinant 15-PGDH enzyme in ice-cold Assay Buffer immediately prior to use.[15]

-

Prepare the PGE2 substrate and NAD⁺ solutions in Assay Buffer.

-

-

Plate Setup:

-

Background Wells: Add Assay Buffer and solvent (no enzyme).

-

100% Activity Wells: Add Assay Buffer, solvent, and 15-PGDH enzyme.

-

Inhibitor Wells: Add Assay Buffer, diluted this compound, and 15-PGDH enzyme.

-

-

Assay Execution:

-

Initiate the reaction by adding the PGE2 substrate and NAD⁺ mixture to all wells.

-

Immediately place the plate in a fluorescence plate reader set to kinetic mode.

-

Measure the increase in fluorescence at 37°C for 15-30 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Subtract the average rate of the background wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro 15-PGDH fluorometric inhibition assay.

B. Cell-Based Assays: Assessing Cellular Activity

Cell-based assays are critical for confirming that this compound can effectively increase PGE2 levels in a physiological context and for studying the downstream consequences.[18][19]

Objective: To measure the accumulation of PGE2 in the culture medium following treatment with this compound and to analyze changes in downstream signaling pathways or gene expression.

Step-by-Step General Protocol:

-

Cell Culture: Plate cells of interest (e.g., primary chondrocytes, C2C12 myoblasts, or colon organoids) in an appropriate culture format (e.g., 24-well plates) and allow them to adhere or stabilize.

-

Treatment:

-

Replace the medium with fresh, low-serum medium.

-

Add this compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Optional: Add a stimulus (e.g., IL-1β or LPS) to induce the COX-2 pathway and ensure robust PGE2 production.

-

Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

-

-

Sample Collection:

-

Carefully collect the cell culture supernatant and store it at -80°C for PGE2 analysis.

-

Wash the cells with cold PBS.

-

Lyse the cells directly in the plate using an appropriate buffer (e.g., RIPA buffer for protein or TRIzol for RNA) and store lysates at -80°C.

-

-

Analysis:

-

PGE2 Quantification: Thaw the supernatant and measure PGE2 concentration using a competitive ELISA kit.

-

Protein Analysis: Analyze cell lysates via Western Blot to detect changes in the phosphorylation status of signaling proteins (e.g., CREB) or the expression of target proteins (e.g., Cyclin D1).

-

Gene Expression Analysis: Isolate RNA from lysates and perform qRT-PCR to measure changes in the mRNA levels of PGE2-responsive genes.

-

Caption: General workflow for a cell-based assay using this compound.

C. Guidelines for In Vivo Studies

Translating these findings to animal models is the final preclinical step.[20] Studies in mice have successfully used 15-PGDH inhibitors to promote tissue regeneration.[8][21]

-

Model Selection: Choose a model relevant to the hypothesis (e.g., aged mice for sarcopenia, surgically induced osteoarthritis models, or chemical-induced colitis models).

-

Administration: this compound can be administered systemically (e.g., intraperitoneal injection) or locally (e.g., intra-articular injection) to target specific tissues and minimize potential off-target effects.[8][21]

-

Endpoints:

-

Functional: Measure functional recovery (e.g., grip strength for muscle, gait analysis for cartilage).

-

Histological: Analyze tissue sections to assess regeneration, cell proliferation (e.g., Ki67 staining), and inflammation.

-

Biochemical: Measure PGE2 levels in tissue homogenates and analyze downstream markers as described in the cell-based assays.

-

Conclusion and Future Perspectives

This compound is more than a chemical reagent; it is a key that unlocks a deeper understanding of the prostaglandin degradation axis. Its high potency and specificity make it an exceptional tool for elucidating the nuanced roles of PGE2 in health and disease. The insights gained from its use have already shifted paradigms, recasting 15-PGDH from a simple metabolic enzyme to a critical regulator of tissue aging and regeneration.

The therapeutic potential of 15-PGDH inhibition is significant, with promising applications in regenerative medicine for conditions like osteoarthritis, sarcopenia, and inflammatory diseases.[1][3][9] Future research will undoubtedly focus on refining the therapeutic window, exploring tissue-specific delivery mechanisms, and advancing next-generation 15-PGDH inhibitors towards clinical trials. The foundational experiments described in this guide provide the framework for these exciting future developments.

References

-

Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). ResearchGate. Available at: [Link]

-

Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation. PubMed Central. Available at: [Link]

-

HPGD - Wikipedia. Wikipedia. Available at: [Link]

-

The signaling pathway of PGE2. The schematic diagram shows the... ResearchGate. Available at: [Link]

-

15-hydroxyprostaglandin dehydrogenase (15-PGDH). Gosset. Available at: [Link]

-

The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. PubMed Central. Available at: [Link]

-

15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis. PNAS. Available at: [Link]

-

The complex role of prostaglandin E2-EP receptor signaling in wound healing. PubMed Central. Available at: [Link]

-

Structure and Function of 15 Prostaglandin Dehydrogenase. Grantome. Available at: [Link]

-

NAD + -linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) behaves as a tumor suppressor in lung cancer. Oxford Academic. Available at: [Link]

-

What are 15-PGDH inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

15-hydroxy Prostaglandin Dehydrogenase Inhibitor Screening Kit. Cayman Chemical. Available at: [Link]

-

Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Science. Available at: [Link]

-

Human 15-PGDH (Prostaglandin dehydrogenase 1) ELISA Kit. 2BScientific. Available at: [Link]

-

15-PGDH Inhibition Spurs Cartilage Regeneration. Fight Aging!. Available at: [Link]

-

Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Reddit. Available at: [Link]

-

Inhibition of 15-PDGH: a strategy to rejuvenate aged muscles?. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Cell-Based Assays. MuriGenics. Available at: [Link]

-

A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. Bio-protocol. Available at: [Link]

-

Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed Central. Available at: [Link]

-

Mechanisms of Tissue Regeneration and Implications for Cancer. YouTube. Available at: [Link]

-

In Vitro and In Vivo Effects of Resveratrol on Rat Hepatic CYP1A2. MDPI. Available at: [Link]

Sources

- 1. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]

- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPGD - Wikipedia [en.wikipedia.org]

- 5. gosset.ai [gosset.ai]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]

- 8. 15-PGDH Inhibition Spurs Cartilage Regeneration – Fight Aging! [fightaging.org]

- 9. d-nb.info [d-nb.info]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. 15-PGDH Activity Assay Kit (Fluorometric) (ab273327) | Abcam [abcam.com]

- 17. biocompare.com [biocompare.com]

- 18. miltenyibiotec.com [miltenyibiotec.com]

- 19. Cell-Based Assays [sigmaaldrich.com]

- 20. In Vitro and In Vivo Effects of Resveratrol on Rat Hepatic CYP1A2 [mdpi.com]

- 21. reddit.com [reddit.com]

CAY10638 CAS number 1221413-57-5

An In-Depth Technical Guide to CAY10638 (CAS Number: 1221413-57-5): A Potent 15-PGDH Inhibitor For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 1221413-57-5, is a potent small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] As a member of the thiazolidinedione (TZD) class of compounds, this compound offers a valuable tool for researchers investigating the physiological and pathological roles of prostaglandins.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and methodologies for its use in experimental settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research.

| Property | Value | Source |

| CAS Number | 1221413-57-5 | [1][2] |

| Molecular Formula | C₁₆H₁₃NO₃S₂ | [1][2] |

| Molecular Weight | 331.4 g/mol | [1][2] |

| Formal Name | 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | [1][2] |

| Stability | ≥ 4 years (when stored as directed) | [1] |

Mechanism of Action: Inhibition of 15-PGDH

Prostaglandins are lipid compounds with diverse hormone-like effects in the body. Their biological activity is tightly regulated, in part, by their rapid degradation. The primary enzyme responsible for the catabolism and inactivation of prostaglandins is NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, resulting in metabolites with significantly reduced biological activity.[1]

This compound is a potent inhibitor of 15-PGDH, with a reported IC₅₀ value of 31 nM.[1] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the half-life of active prostaglandins. This mechanism makes this compound a valuable pharmacological tool for studying the downstream effects of elevated prostaglandin signaling in various biological systems.

The following diagram illustrates the role of 15-PGDH in prostaglandin metabolism and the inhibitory action of this compound.

Caption: this compound inhibits 15-PGDH, preventing the degradation of active prostaglandins.

The Ubiquitin-Proteasome System: A Note on a Related Field of Research

While this compound is a 15-PGDH inhibitor, the field of targeted protein degradation and stability is of significant interest to drug development professionals. A key pathway in this area is the Ubiquitin-Proteasome System (UPS). The UPS is the primary mechanism for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis.[3][4] This system involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the proteasome.[3][4]

Deubiquitinating enzymes (DUBs) are a crucial component of the UPS, as they can reverse the ubiquitination process, thereby rescuing proteins from degradation.[5] One such DUB that has garnered significant attention as a therapeutic target, particularly in oncology, is Ubiquitin-Specific Protease 7 (USP7).[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] USP7 is involved in the regulation of numerous key proteins related to cancer progression, including the tumor suppressor p53 and its E3 ligase MDM2.[6][7][11][12][17][21] Inhibition of USP7 can lead to the stabilization of p53 and the induction of apoptosis in cancer cells, making it an attractive target for drug development.[10][11][12][17]

The diagram below provides a simplified overview of the Ubiquitin-Proteasome System.

Caption: The Ubiquitin-Proteasome System and the role of Deubiquitinating Enzymes (DUBs).

Experimental Protocols

In Vitro 15-PGDH Inhibition Assay

This protocol provides a framework for determining the inhibitory activity of this compound against 15-PGDH.

Materials:

-

Recombinant human 15-PGDH

-

This compound

-

Prostaglandin E₂ (PGE₂) as substrate

-

NAD⁺

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.

-

In a 96-well plate, add the assay buffer, recombinant 15-PGDH, and the various concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding PGE₂ and NAD⁺ to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Assay to Measure Prostaglandin Levels

This protocol outlines a general method to assess the effect of this compound on prostaglandin levels in a cellular context.

Materials:

-

Cell line of interest that produces prostaglandins

-

Cell culture medium and supplements

-

This compound

-

Arachidonic acid (or other stimulus to induce prostaglandin synthesis)

-

ELISA kit for the specific prostaglandin being measured (e.g., PGE₂)

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

-

Stimulate the cells with arachidonic acid or another appropriate stimulus to induce prostaglandin production.

-

Incubate for a specified time to allow for prostaglandin synthesis and secretion into the cell culture medium.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the prostaglandin of interest in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on prostaglandin accumulation.

Applications in Drug Development and Research

As a potent 15-PGDH inhibitor, this compound has significant potential as a research tool in various therapeutic areas where prostaglandins play a key role. These include, but are not limited to:

-

Inflammation and Immunology: Investigating the role of specific prostaglandins in inflammatory responses and immune cell function.[4]

-

Oncology: Studying the contribution of prostaglandins to tumor growth, angiogenesis, and immune evasion.

-

Tissue Regeneration: Exploring the potential of elevating prostaglandin levels to promote tissue repair and regeneration.

Conclusion

This compound is a valuable and potent research tool for the scientific community. Its well-defined mechanism of action as a 15-PGDH inhibitor allows for the precise manipulation of prostaglandin signaling pathways. This in-depth guide provides the necessary technical information for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental endeavors and to further elucidate the complex roles of prostaglandins in health and disease.

References

- Overview of the Ubiquitin-Proteasome System of Protein Degradation - Life and Biology. (2024-02-25).

- Application Notes and Protocols for USP7-IN-9 in High-Throughput Screening Assays - Benchchem.

- Application Notes and Protocols for Determining Optimal USP7 Inhibitor Concentration for In vitro Assays - Benchchem.

- This compound (Thiazolidinedione derivative, CAS Number: 1221413-57-5) | Cayman Chemical.

- USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC.

- Ubiquitin-Proteasome Pathway - Creative Diagnostics.

- USP7 functions in several canonical signaling pathways. USP7... | Download Scientific Diagram - ResearchGate.

- Ubiquitin/Proteasome System | Cell Metabolism - Tocris Bioscience.

- The Ubiquitin- Proteasome System.

- This compound Exclusive - ChemBK.

- Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed. (2020-08-11).

- The Ubiquitin–Proteasome System in Immune Cells - PMC - PubMed Central.

- Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - SciSpace.

- USP7: structure, substrate specificity, and inhibition - PMC - PubMed Central.

- USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC - NIH.

- Identification and Characterization of USP7 Targets in Cancer Cells - PMC. (2018-10-26).

- USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC - NIH. (2019-09-13).

- Highlights in USP7 inhibitors for cancer treatment - Frontiers. (2022-09-14).

- Abstract 4441: Discovery of potent and selective inhibitors of USP7 with anti-tumor activity in vitro and in vivo | Cancer Research - AACR Journals. (2019-07-01).

- Small-molecule inhibitors of USP7 induce apoptosis through oxidative and endoplasmic reticulum stress in cancer cells - PubMed.

- Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed. (2020-05-28).

- Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed Central. (2024-04-09).

- Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed. (2024-04-09).

- Highlights in USP7 inhibitors for cancer treatment - PMC - PubMed Central. (2022-09-15).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chembk.com [chembk.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The Ubiquitin–Proteasome System in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Characterization of USP7 Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Small-molecule inhibitors of USP7 induce apoptosis through oxidative and endoplasmic reticulum stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

CAY10638 in Regenerative Medicine: A Technical Guide to Harnessing EP4 Receptor Agonism for Tissue Repair

Foreword: The Regenerative Promise of Prostaglandin Signaling

Regenerative medicine seeks to repair, replace, or regenerate damaged tissues and organs, offering a paradigm shift from treating symptoms to addressing the root causes of disease and injury.[1][2] A key aspect of this endeavor lies in understanding and manipulating the endogenous signaling pathways that govern cellular behavior, including proliferation, differentiation, and immunomodulation. Among these, the prostaglandin E2 (PGE2) signaling cascade has emerged as a critical regulator of tissue homeostasis and repair.[3][4] This guide focuses on CAY10638, a potent and selective agonist of the prostaglandin E2 receptor 4 (EP4), and its burgeoning applications in the field of regenerative medicine. By selectively activating the EP4 receptor, this compound offers a targeted approach to harnessing the pro-regenerative effects of PGE2 signaling while potentially mitigating the undesirable effects associated with the activation of other PGE2 receptor subtypes. This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles, experimental design considerations, and practical applications of this compound in driving regenerative processes.

The Central Role of the EP4 Receptor in Regeneration

Prostaglandin E2 (PGE2) is a lipid mediator that exerts its diverse physiological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[5] While all four receptors bind PGE2, they are coupled to different intracellular signaling pathways and are often expressed in a cell- and tissue-specific manner. This differential signaling underlies the multifaceted and sometimes opposing roles of PGE2 in biological processes.

The EP4 receptor is predominantly coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is central to many of the pro-regenerative effects attributed to EP4 activation.

Key Regenerative Functions Mediated by EP4 Signaling:

-

Stem Cell Modulation: EP4 signaling has been shown to influence the behavior of various stem and progenitor cell populations. It can promote the self-renewal and engraftment of hematopoietic stem cells (HSCs) and guide the differentiation of mesenchymal stem cells (MSCs) and embryonic stem cells (ESCs).[5][7] For instance, activation of the EP4 receptor can direct MSCs towards an osteogenic lineage, highlighting its potential in bone regeneration.[4]

-

Immunomodulation: The inflammatory response is a critical determinant of tissue repair outcomes. EP4 signaling can exert potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines from macrophages and T cells.[6] This immunomodulatory function is crucial for creating a pro-regenerative microenvironment at the site of injury.

-

Angiogenesis: The formation of new blood vessels is essential for supplying oxygen and nutrients to regenerating tissues. EP4 activation has been demonstrated to promote angiogenesis, further supporting its role in tissue repair.

-

Tissue-Specific Repair: Preclinical studies have implicated EP4 signaling in the repair and regeneration of a variety of tissues, including bone, heart, kidney, and skin.[8][9] For example, local administration of an EP4 agonist has been shown to accelerate sternal healing in a diabetic rat model.[9]

This compound: A Selective Tool for EP4-Mediated Regeneration

This compound is a potent and selective agonist for the EP4 receptor. Its high affinity and selectivity for EP4 over other prostanoid receptors make it an invaluable research tool and a potential therapeutic candidate for selectively harnessing the regenerative aspects of PGE2 signaling.

Molecular Profile of this compound:

Experimental Workflows: Investigating this compound in Regenerative Models

This section provides detailed, step-by-step methodologies for assessing the regenerative potential of this compound in both in vitro and in vivo models.

In Vitro Assessment of this compound on Stem Cell Fate

A fundamental aspect of regenerative medicine is the ability to direct the differentiation of stem cells into specific lineages. The following protocol outlines a general workflow for evaluating the effect of this compound on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.

Protocol 1: Osteogenic Differentiation of Mesenchymal Stem Cells with this compound

-

Cell Culture:

-

Culture human or murine MSCs in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C and 5% CO2.

-

Plate MSCs in 24-well plates at a density of 5 x 10^4 cells/well.

-

-

Induction of Differentiation:

-

Once cells reach 80-90% confluency, replace the growth medium with an osteogenic induction medium (e.g., growth medium supplemented with 50 µM ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and add to the osteogenic induction medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).

-

-

Treatment and Medium Change:

-

Culture the cells for 14-21 days, replacing the medium with freshly prepared induction medium and this compound every 2-3 days.

-

-

Assessment of Osteogenic Differentiation:

-

Alkaline Phosphatase (ALP) Activity: At day 7 and 14, lyse the cells and measure ALP activity using a colorimetric assay. Normalize the ALP activity to the total protein content.

-

Alizarin Red S Staining: At day 21, fix the cells with 4% paraformaldehyde and stain with Alizarin Red S solution to visualize calcium deposition. Quantify the staining by extracting the dye and measuring its absorbance.

-

Gene Expression Analysis: At various time points (e.g., day 3, 7, 14), extract RNA and perform quantitative real-time PCR (qRT-PCR) for key osteogenic markers such as Runt-related transcription factor 2 (RUNX2), ALP, and Osteocalcin (OCN).

-

Causality Behind Experimental Choices:

-

The chosen concentrations of this compound span a range to determine a dose-dependent effect.

-

The time points for analysis are selected to capture early (gene expression), mid (ALP activity), and late (mineralization) stages of osteogenic differentiation.

-

The use of a vehicle control is essential to distinguish the effects of this compound from those of the solvent.

Diagram: this compound-Induced Osteogenic Differentiation Workflow

Caption: Workflow for assessing this compound's effect on MSC osteogenesis.

In Vivo Evaluation of this compound in a Dermal Wound Healing Model

The following protocol describes a murine excisional wound healing model to assess the in vivo efficacy of this compound.

Protocol 2: Murine Excisional Wound Healing Model

-

Animal Model:

-

Use 8-10 week old male C57BL/6 mice. Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

-

Shave the dorsal surface and create two full-thickness 6-mm punch biopsy wounds on either side of the midline.

-

-

Topical Treatment:

-

Prepare a hydrogel formulation containing this compound at a desired concentration (e.g., 10 µM). Prepare a vehicle hydrogel as a control.

-

Apply a defined volume (e.g., 20 µL) of the this compound or vehicle hydrogel directly to the wound bed immediately after injury and on subsequent days as required.

-

-

Wound Closure Analysis:

-

Photograph the wounds at regular intervals (e.g., day 0, 3, 7, 10, 14) with a scale bar.

-

Measure the wound area using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure relative to the initial wound area.

-

-

Histological Analysis:

-

At the end of the experiment (e.g., day 14), euthanize the mice and excise the entire wound, including the surrounding skin.

-

Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.

-

Perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

-

Perform Masson's Trichrome staining to evaluate collagen deposition and scar formation.

-

-

Immunohistochemistry:

-

Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki67) to further elucidate the mechanism of action.

-

Causality Behind Experimental Choices:

-

The full-thickness excisional wound model is a well-established and reproducible model for studying dermal wound healing.[13]

-

Topical application of this compound in a hydrogel allows for sustained local delivery to the wound site.

-

Quantitative analysis of wound closure provides a macroscopic measure of healing efficacy.

-

Histological and immunohistochemical analyses provide detailed insights into the cellular and molecular processes underlying the observed effects.

Diagram: this compound In Vivo Dermal Wound Healing Workflow

Caption: Workflow for in vivo evaluation of this compound in a murine wound model.

Signaling Pathways and Mechanistic Insights

The pro-regenerative effects of this compound are primarily mediated through the activation of the EP4 receptor and the subsequent increase in intracellular cAMP. This elevation in cAMP can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

Diagram: this compound/EP4 Signaling Pathway in Regeneration

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo evidence for stimulation of bone resorption by an EP4 receptor agonist and basic fibroblast growth factor: Implications for their efficacy as bone anabolic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Selective Prostaglandins E2 Receptor Agonists on Cultured Calvarial Murine Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin E1 and Its Analog Misoprostol Inhibit Human CML Stem Cell Self-Renewal via EP4 Receptor Activation and Repression of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 EP4 receptor-selective agonist facilitates sternal healing after harvesting bilateral internal thoracic arteries in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for CAY10638: A Guide for In Vitro Cellular Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of CAY10638, a potent inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-PGDH). This document outlines the mechanism of action, provides detailed protocols for cell culture applications, and offers insights into experimental design and data interpretation.

Introduction to this compound and its Mechanism of Action

This compound is a thiazolidinedione derivative that potently inhibits the enzyme 15-hydroxy prostaglandin dehydrogenase (15-PGDH) with an IC50 value of 31 nM.[1] 15-PGDH is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, which are critical signaling lipids involved in a myriad of physiological and pathological processes, including inflammation.[1] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the signaling of prostaglandins. This mechanism makes this compound a valuable tool for investigating the roles of prostaglandins in various cellular contexts.

Thiazolidinediones, the class of compounds to which this compound belongs, are also known to be agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and inflammation.[1] The dual activity of such compounds should be a consideration in experimental design.

While this compound is a 15-PGDH inhibitor, the broader context of G protein-coupled receptors (GPCRs) is relevant to the inflammatory pathways often studied. G-protein coupled receptor 84 (GPR84), for instance, is a pro-inflammatory receptor activated by medium-chain fatty acids and is predominantly expressed in immune cells like macrophages and neutrophils.[2][3] The signaling of GPR84 often involves G-protein coupling, leading to downstream effects that modulate immune responses.[2] Antagonists of GPR84 are being investigated for their potential to mitigate inflammation in various diseases.[2][4] Understanding these related pathways can provide a broader context for the inflammatory processes that may be modulated by increased prostaglandin levels resulting from 15-PGDH inhibition by this compound.

Signaling Pathway Context: GPR84

To illustrate a relevant inflammatory signaling pathway that can be studied in conjunction with prostaglandin modulation, the following diagram depicts a simplified GPR84 signaling cascade.

Caption: Simplified GPR84 signaling pathway.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture.

| Property | Value | Reference |

| Formal Name | 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | [1] |

| CAS Number | 1221413-57-5 | [1] |

| Molecular Formula | C16H13NO3S2 | [1] |

| Formula Weight | 331.4 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 30 mg/mlDMSO: 25 mg/mlDMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | [1] |

| Stability | ≥ 4 years (as a solid) | [1] |

In Vitro Cell Culture Protocol

This section provides a detailed, step-by-step protocol for the use of this compound in a typical in vitro cell culture experiment. The causality behind each step is explained to ensure scientific rigor.

Experimental Workflow Overview

Caption: General experimental workflow for in vitro studies with this compound.

Reagent Preparation: Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results.[5]

-

Select an appropriate solvent: Based on the solubility data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution.[1]

-

Calculate the required volume of solvent: To prepare a 10 mM stock solution of this compound (Formula Weight: 331.4 g/mol ), use the following calculation:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Formula Weight ( g/mol ))

-

For 1 mg of this compound:

-

Volume (L) = 0.001 g / (0.01 mol/L * 331.4 g/mol ) = 0.0003017 L = 301.7 µL

-

-

Therefore, dissolve 1 mg of this compound in 301.7 µL of anhydrous DMSO to yield a 10 mM stock solution.

-

-

Ensure complete dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot and store: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C.[6] The solid compound is stable for at least 4 years.[1]

Cell Culture and Treatment

The following is a general protocol that should be optimized for your specific cell type and experimental question.

-

Cell Seeding:

-

Culture your cells of interest in the appropriate growth medium and conditions until they reach the desired confluency for passaging.

-

Seed the cells into multi-well plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will allow for optimal growth during the treatment period. Allow the cells to adhere and recover for 12-24 hours before treatment.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the this compound stock solution in fresh, serum-free or complete cell culture medium to achieve the desired final concentrations. It is crucial to perform these dilutions immediately before adding to the cells to minimize potential compound precipitation or degradation in the aqueous medium.

-

-

Dose-Response and Time-Course Experiments (Recommended):

-

To determine the optimal working concentration of this compound for your cell type and desired biological effect, it is highly recommended to perform a dose-response experiment.

-

Treat cells with a range of concentrations (e.g., 1 nM to 10 µM) for a fixed period (e.g., 24 hours).

-

Similarly, a time-course experiment (e.g., treating with a fixed concentration for 6, 12, 24, and 48 hours) can determine the optimal treatment duration.

-

Assess a relevant endpoint, such as prostaglandin levels, cell viability (e.g., using an MTT or CellTiter-Glo assay), or the expression of a target gene.

-

-

Cell Treatment:

-

Carefully remove the old medium from the cultured cells.

-

Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.

-

Vehicle Control: It is essential to include a vehicle control group. This group should be treated with the same volume of medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid cytotoxicity.

-

Incubate the cells for the predetermined duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

-

Harvesting and Downstream Analysis:

-

Following the incubation period, harvest the cells and/or the cell culture supernatant for downstream analysis.

-

Cell Lysates: For analysis of intracellular proteins (e.g., by Western blot) or RNA (e.g., by qPCR), wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.

-

Supernatant: For analysis of secreted factors (e.g., prostaglandins or cytokines by ELISA), collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until analysis.

-

Considerations for Experimental Design

-

Cell Type: The response to this compound will be dependent on the cell type and its endogenous expression of 15-PGDH and prostaglandin receptors.

-

Serum in Media: Components in serum can bind to small molecules, potentially reducing their effective concentration. Consider using serum-free or reduced-serum media during the treatment period, if compatible with your cell type.

-

Cytotoxicity: At high concentrations, small molecule inhibitors can exhibit off-target effects or cytotoxicity. Always assess cell viability in your dose-response experiments to ensure that the observed effects are not due to cell death.

-

Positive and Negative Controls: In addition to a vehicle control, include appropriate positive and negative controls in your experiments to validate your assays and provide a reference for the expected biological response.

By following these detailed protocols and considerations, researchers can effectively utilize this compound as a tool to investigate the intricate roles of prostaglandins in various biological systems.

References

- What are G-protein coupled receptor 84 antagonists and how do they work? (2024). Vertex AI Search.

- Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. (2021).

- This compound. (n.d.). Cayman Chemical.

- Selective GPR84 Antagonist. (n.d.). Liminal BioSciences.

- GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. (2023).

- GPR84 | Antagonists Agonists. (n.d.). MedchemExpress.com.

- Chemical structures of selected GPR84 antagonists. (n.d.).

- Pro-phagocytic function and structural basis of GPR84 signaling. (n.d.).

- Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. (2018). Frontiers in Immunology.

- What are GPR84 agonists and how do they work? (2024).

- Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026). AntBio.

- Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. (n.d.). Benchchem.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]

- 3. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. antbioinc.com [antbioinc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Researcher's Guide to CAY10638

Executive Summary

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of CAY10638. This compound is a potent small molecule inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The primary function of 15-PGDH is the catabolic inactivation of prostaglandins, most notably Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local bioavailability of PGE2, a critical lipid mediator involved in a host of physiological and pathological processes, including tissue regeneration, inflammation, and oncology.[1][2][3] This document offers a detailed exploration of the compound's mechanism of action, step-by-step protocols for its preparation and application in common experimental paradigms, and a systematic approach to determining the optimal working concentration for achieving robust and reproducible results.

Compound Profile: this compound

Chemical & Physical Properties

This compound is a thiazolidinedione derivative with well-defined chemical characteristics crucial for its experimental application.

| Property | Value | Source |

| Formal Name | 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | Cayman Chemical |

| CAS Number | 1221413-57-5 | Cayman Chemical |

| Molecular Formula | C₁₆H₁₃NO₃S₂ | Cayman Chemical |

| Formula Weight | 331.4 g/mol | Cayman Chemical |

| Purity | ≥98% (typical) | Cayman Chemical |

| Formulation | A crystalline solid | Cayman Chemical |

| Storage | -20°C | Cayman Chemical |

| Stability | ≥ 4 years (as supplied) | Cayman Chemical |

Primary Mechanism of Action

This compound functions as a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is the key catabolic regulator of prostaglandins.[4][5][6] It catalyzes the oxidation of the 15-hydroxyl group on prostaglandins to a 15-keto group, a modification that drastically reduces their biological activity.[7] this compound has a reported IC₅₀ (half-maximal inhibitory concentration) value of 31 nM for 15-PGDH, indicating high potency. By blocking 15-PGDH, this compound prevents the degradation of PGE2, leading to a sustained elevation of its local concentration and enhanced downstream signaling.[1][8]

Clarification of Target and Scientific Rationale

The primary and well-characterized target of this compound is 15-PGDH. Inhibition of this enzyme is a therapeutic strategy being explored for conditions where elevated PGE2 levels are beneficial, such as promoting tissue repair and regeneration in various organs including cartilage, liver, and bone marrow.[1][9][10][11] PGE2 exerts its effects by binding to a family of four G protein-coupled receptors known as EP receptors (EP1-EP4).[12][13] The activation of these receptors, particularly EP2 and EP4, initiates signaling cascades (e.g., cAMP/PKA pathway) that can stimulate stem cell proliferation, modulate immune responses, and promote angiogenesis, all of which are critical components of tissue repair.[1][13]

Therefore, the fundamental scientific rationale for using this compound is to pharmacologically elevate endogenous PGE2 levels at a site of interest, thereby amplifying the natural regenerative signaling pathways.

The 15-PGDH/PGE2 Signaling Axis

Understanding the pathway is critical to designing experiments with this compound. The compound acts upstream to preserve the signaling molecule, PGE2.

Caption: this compound Mechanism of Action.

Determining Optimal Concentration: An Experimental Workflow

The optimal concentration of this compound is not a single value but is dependent on the experimental system. A systematic, multi-step approach is required.

Caption: Experimental workflow for optimizing this compound concentration.

Protocols

Protocol 4.1: Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is the foundation for reproducible experiments. This compound is poorly soluble in aqueous buffers.

Materials:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Determine Required Concentration: Decide on a high-concentration stock, typically 10-30 mM. The manufacturer reports solubility of 25 mg/mL in DMSO. To prepare a 10 mM stock:

-

Formula Weight = 331.4 g/mol

-

10 mmol/L = 0.01 mol/L

-

0.01 mol/L * 331.4 g/mol = 3.314 g/L = 3.314 mg/mL

-

-

Weighing: Carefully weigh out the required amount of this compound solid in a sterile tube. For example, to make 1 mL of a 10 mM stock, weigh 3.314 mg.

-

Solubilization: Add the calculated volume of DMSO to the solid. Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may assist, but avoid overheating.

-

Aliquoting and Storage:

-

Create small, single-use aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C. The compound is stable for at least 4 years when stored correctly as a solid. Stability in DMSO is also excellent at -20°C, but repeated thawing can introduce moisture and degradation.

-

Critical Note on Vehicle Controls: The final concentration of DMSO in your cell culture medium should be consistent across all experimental conditions, including "untreated" or "vehicle" controls. Aim for a final DMSO concentration of ≤0.1% to avoid solvent-induced artifacts.

Protocol 4.2: In Vitro 15-PGDH Inhibition Assay (Biochemical)

This assay directly measures the ability of this compound to inhibit purified 15-PGDH enzyme activity. It is useful for confirming the IC₅₀ value in your specific assay conditions. Commercial kits are available for this purpose.[14][15][16]

Principle: The activity of 15-PGDH is measured by monitoring the reduction of the cofactor NAD⁺ to NADH, which produces a fluorescent signal.

Materials:

-

15-PGDH Inhibitor Screening Assay Kit (e.g., Cayman Chemical Item No. 702180 or similar)

-

Recombinant human 15-PGDH enzyme

-

PGE2 (substrate)

-

NAD⁺ (cofactor)

-

This compound DMSO stock solution

-

Microplate reader with fluorescence capabilities (Ex/Em = 340/445 nm or as specified by kit)

-

96-well or 384-well black plates

Procedure (Example based on a kit):

-

Reagent Preparation: Prepare all buffers, enzyme, substrate, and cofactor solutions according to the kit manufacturer's protocol.

-

Serial Dilution of this compound: Prepare a range of this compound concentrations by serially diluting your stock solution in the assay buffer. A typical range to test would span from 1 nM to 10 µM to cover the expected IC₅₀ of 31 nM. Remember to include a DMSO-only vehicle control.

-

Assay Setup (in triplicate):

-

100% Activity Wells (No Inhibitor): Add assay buffer, 15-PGDH enzyme, and vehicle (DMSO).

-

Inhibitor Wells: Add assay buffer, 15-PGDH enzyme, and your desired concentration of this compound.

-

Background Wells (No Enzyme): Add assay buffer, substrate, cofactor, and vehicle.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the PGE2 substrate and NAD⁺ cofactor to all wells to start the reaction.

-

Measurement: Immediately begin reading the fluorescence signal kinetically over 15-30 minutes using the plate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well.

-

Normalize the data: % Inhibition = [1 - (V_inhibitor - V_background) / (V_100% - V_background)] * 100.

-

Plot % Inhibition versus the log of this compound concentration and fit the data with a nonlinear regression curve to determine the IC₅₀ value.

-

Protocol 4.3: Cell-Based PGE2 Accumulation Assay

This is the most critical assay for determining the optimal concentration for your specific cell type. The goal is to find the EC₅₀ (half-maximal effective concentration) for increasing PGE2 levels.

Principle: Cells are treated with this compound to inhibit endogenous 15-PGDH. The resulting accumulation of PGE2 in the culture medium is then quantified, typically by ELISA or mass spectrometry.

Materials:

-

Your cell line of interest (known to express 15-PGDH)

-

Complete cell culture medium

-

This compound DMSO stock solution

-

Arachidonic Acid (optional, to provide substrate for PGE2 synthesis)

-

PGE2 ELISA Kit

-

Cell lysis buffer and protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Plate your cells in a multi-well plate (e.g., 24-well or 12-well) at a density that will result in a sub-confluent monolayer (approx. 80-90% confluency) at the end of the experiment. Allow cells to adhere and recover overnight.

-

Preparation of Treatment Media: Prepare a dilution series of this compound in fresh cell culture medium. Recommended starting concentrations range from 10 nM to 30 µM. Include a vehicle control (DMSO at the highest concentration used).